molecular formula C13H17NO4S B5855583 4-((4-Hydroxy-3,5-dimethoxyphenyl)thioxomethyl)morpholine CAS No. 64709-43-9

4-((4-Hydroxy-3,5-dimethoxyphenyl)thioxomethyl)morpholine

Cat. No.: B5855583
CAS No.: 64709-43-9
M. Wt: 283.35 g/mol
InChI Key: ALPABHREUMPPOX-UHFFFAOYSA-N
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Description

4-((4-Hydroxy-3,5-dimethoxyphenyl)thioxomethyl)morpholine is a morpholine derivative featuring a thioxomethyl (-SCH2-) bridge linking the morpholine ring to a 4-hydroxy-3,5-dimethoxyphenyl group. This structure confers unique electronic and steric properties due to the electron-donating methoxy and hydroxy substituents on the aromatic ring, as well as the sulfur atom in the thioxomethyl group.

Properties

IUPAC Name

(4-hydroxy-3,5-dimethoxyphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-16-10-7-9(8-11(17-2)12(10)15)13(19)14-3-5-18-6-4-14/h7-8,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPABHREUMPPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983343
Record name 2,6-Dimethoxy-4-[(morpholin-4-yl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64709-43-9
Record name Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)thioxomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethoxy-4-[(morpholin-4-yl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxy-3,5-dimethoxyphenyl)thioxomethyl)morpholine typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The resulting intermediate is then reacted with morpholine under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxy-3,5-dimethoxyphenyl)thioxomethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The thioxomethyl group can be reduced to a methyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((4-Hydroxy-3,5-dimethoxyphenyl)thioxomethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Hydroxy-3,5-dimethoxyphenyl)thioxomethyl)morpholine involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the thioxomethyl group can engage in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Research Findings

  • Degradation Pathways : The 4-hydroxy-3,5-dimethoxyphenyl group in the target compound is susceptible to oxidative cleavage by lignin peroxidase, producing metabolites like syringaldehyde and syringic acid .
  • Structure-Activity Relationship (SAR) :
    • Electron-donating groups (e.g., methoxy) enhance stability under acidic conditions but reduce reactivity in nucleophilic substitutions compared to electron-withdrawing groups (e.g., nitro) .
    • Thioxomethyl bridges improve lipid solubility, enhancing blood-brain barrier penetration in neuroactive drug candidates .

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